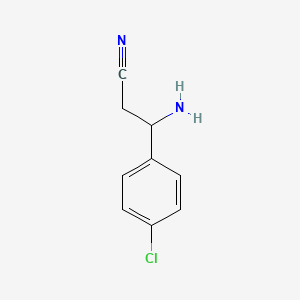

3-Amino-3-(4-chlorophenyl)propanenitrile

Description

3-Amino-3-(4-chlorophenyl)propanenitrile is a β-amino nitrile derivative characterized by a nitrile group (-CN) and a 4-chlorophenyl substituent at the β-position of the propanenitrile backbone. This compound is structurally significant due to its role as a precursor in synthesizing heterocyclic compounds, such as 1,2,5-thiadiazoles, through reactions with tetrasulfur tetranitride (S₄N₄) . Its synthetic utility is further highlighted by its involvement in multicomponent reactions, where it serves as a substrate for generating pyrazole derivatives under iodine catalysis .

The compound exhibits distinct spectral properties:

Propriétés

Formule moléculaire |

C9H9ClN2 |

|---|---|

Poids moléculaire |

180.63 g/mol |

Nom IUPAC |

3-amino-3-(4-chlorophenyl)propanenitrile |

InChI |

InChI=1S/C9H9ClN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9H,5,12H2 |

Clé InChI |

JRONFOMUFKMLPS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C(CC#N)N)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues of 3-Amino-3-(4-chlorophenyl)propanenitrile

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-Cl substituent (electron-withdrawing) in 3-Amino-3-(4-chlorophenyl)propanenitrile enhances electrophilicity at the nitrile group compared to 4-OCH₃ or 4-CH₃ analogues, affecting reactivity in nucleophilic additions .

- Steric and Electronic Effects : Bulky substituents like CF₃ or Br/Cl combinations reduce reaction yields due to steric hindrance, as seen in iodine-catalyzed cyclizations (e.g., 3j: 30% yield vs. 3g: 90% yield) .

Key Observations:

- Chromatographic Challenges: Structural isomers of 3-Amino-3-(4-chlorophenyl)propanenitrile (e.g., 3e and 3f) often form inseparable mixtures, reducing yields in downstream applications .

- Enzymatic Efficiency: The nitrile hydratase (NHase) enzyme shows higher activity toward 3-Amino-3-(p-tolyl)propanenitrile than chlorinated derivatives, likely due to reduced electronic destabilization of the transition state .

Physicochemical Properties

Table 3: Spectral and Physical Property Comparison

| Property | 3-Amino-3-(4-chlorophenyl)propanenitrile | 3-Amino-3-(p-tolyl)propanenitrile | 3-(4-Trifluoromethylphenyl)propanenitrile |

|---|---|---|---|

| ¹H NMR (δ, ppm) | 7.38–7.91 (Ar-H) | 7.2–7.6 (Ar-H) | 7.5–8.1 (Ar-H) |

| IR (C≡N stretch, cm⁻¹) | 2200–2250 | 2210–2260 | 2220–2270 |

| Solubility | Low in polar solvents | Moderate in DMSO | Low in water, high in CHCl₃ |

Key Observations:

- Aromatic Proton Shifts : Downfield shifts in chlorophenyl derivatives (δ 7.38–7.91) compared to toluyl analogues (δ 7.2–7.6) reflect the electron-withdrawing effect of Cl .

- Nitrile Stretching : The trifluoromethyl group in 3-(4-CF₃)propanenitrile increases the nitrile stretching frequency due to enhanced polarization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.